8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
For instance, 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374767-07-4) shares a nearly identical core structure, differing only in the position of the methoxy group on the benzyl ring (para instead of ortho) . This compound has a molecular formula of C₂₆H₃₀O₄, a molecular weight of 406.514 g/mol, and features a hexyl chain at position 8, which enhances lipophilicity compared to shorter alkyl groups. Its SMILES string (CCCCCCCc1cc2c(cc1OCc1ccc(cc1)OC)oc(=O)c1c2CCC1) highlights the cyclopenta[c]chromen-4-one core, substituted with a 4-methoxybenzyloxy group and a hexyl chain .
Properties
Molecular Formula |
C26H30O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-hexyl-7-[(2-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H30O4/c1-3-4-5-6-10-18-15-22-20-12-9-13-21(20)26(27)30-25(22)16-24(18)29-17-19-11-7-8-14-23(19)28-2/h7-8,11,14-16H,3-6,9-10,12-13,17H2,1-2H3 |
InChI Key |
RKZUTPUJBDFZEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]chromen core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the hexyl group: This can be achieved through alkylation reactions using hexyl halides in the presence of a strong base.
Attachment of the 2-methoxybenzyl group: This step often involves etherification reactions using 2-methoxybenzyl alcohol and a suitable activating agent like a strong acid or base.
Chemical Reactions Analysis
8-Hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
8-Hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Limited applications in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methoxy-Substituted Analogs
- Key Findings :
Chloro-Substituted Analogs
- The 8-chloro-7-[(4-methoxybenzyl)oxy]-... variant (C₂₀H₁₇ClO₄) demonstrates hybrid properties, merging lipophilicity (from methoxy) with reactivity (from chloro) .
Fluoro and Other Derivatives
- Key Findings :
Discussion of Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
